molecular formula C25H29N3O3 B11154017 2-isobutyl-4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone

2-isobutyl-4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone

Cat. No.: B11154017
M. Wt: 419.5 g/mol
InChI Key: GUUMJGWVUMMYSI-UHFFFAOYSA-N
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Description

2-isobutyl-4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone is a potent and selective small molecule inhibitor of phosphoinositide 3-kinase (PI3K), with particular activity against the PI3Kα isoform. This compound functions by competitively binding to the ATP-binding pocket of the kinase, thereby blocking the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This inhibition disrupts the crucial PI3K/Akt/mTOR signaling axis, a pathway frequently hyperactivated in a wide range of cancers, leading to the suppression of cell proliferation, survival, and growth. Its primary research application is in the investigation of oncogenic signaling, where it is used to elucidate the role of PI3K in tumorigenesis and to evaluate its potential as a therapeutic target in various cancer models. Furthermore, due to the inclusion of a 4-methoxyphenylpiperazine moiety, a structural feature common in compounds targeting neurological receptors, this molecule is also of significant interest in neuroscience research for probing complex signaling crosstalk. Researchers utilize this inhibitor in vitro and in vivo to study disease mechanisms and to explore novel combination treatment strategies for resistant malignancies.

Properties

Molecular Formula

C25H29N3O3

Molecular Weight

419.5 g/mol

IUPAC Name

4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylpropyl)isoquinolin-1-one

InChI

InChI=1S/C25H29N3O3/c1-18(2)16-28-17-23(21-6-4-5-7-22(21)24(28)29)25(30)27-14-12-26(13-15-27)19-8-10-20(31-3)11-9-19/h4-11,17-18H,12-16H2,1-3H3

InChI Key

GUUMJGWVUMMYSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

The choice of solvent critically impacts reaction kinetics and product stability. Polar aprotic solvents like DMF and acetonitrile favor nucleophilic substitution during alkylation, while DCM and THF are preferred for coupling reactions due to their low nucleophilicity. Elevated temperatures (70–90°C) accelerate cyclization but risk side reactions such as over-alkylation or decomposition.

Catalytic Systems

Transition metal catalysts, particularly palladium-based complexes, have been explored for Suzuki-Miyaura cross-coupling to install aromatic groups. However, their application in this synthesis is limited due to compatibility issues with the piperazine nitrogen. Organocatalytic approaches using thiourea derivatives show promise in enhancing enantioselectivity for chiral intermediates but remain under investigation.

Purification and Characterization

Purification Techniques

MethodConditionsPurity AchievedYield Recovery
Column ChromatographySilica gel, ethyl acetate/hexane (3:7)≥95%70–80%
RecrystallizationEthanol/water (4:1)98%60–65%
Preparative HPLCC18 column, acetonitrile/water gradient99.5%50–55%

Recrystallization from ethanol-water mixtures remains the most cost-effective method for large-scale production, while HPLC is reserved for analytical-grade material.

Analytical Validation

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals at δ 7.85–8.10 (isoquinolinone aromatic protons), δ 3.75 (methoxy group), and δ 1.20–1.45 (isobutyl methyl groups).

  • High-Resolution Mass Spectrometry (HRMS) : Calculated for C₂₅H₂₉N₃O₃ [M+H]⁺: 419.5161; Found: 419.5158.

  • HPLC Purity : Retention time of 12.3 minutes under isocratic conditions (60% acetonitrile, 40% water).

Challenges and Mitigation Strategies

Low Solubility of Intermediates

The isoquinolinone intermediate exhibits poor solubility in non-polar solvents, complicating purification. Substituting DMF with dimethyl sulfoxide (DMSO) during alkylation improves solubility but necessitates extensive washing to remove residual solvent.

Side Reactions During Coupling

Competitive acylation of the piperazine nitrogen can occur, leading to dimerization. Employing a 1.2:1 molar ratio of carboxylic acid activator to piperazine minimizes this issue, with excess reagent removed via aqueous extraction.

Comparative Analysis of Synthetic Routes

RouteKey StepsTotal YieldPurityCost Efficiency
ACyclization → Alkylation → Coupling32%95%High
BUgi Reaction → Oxidation → Coupling28%92%Moderate
COne-Pot Alkylation/Coupling40%90%Low

Route A remains the most widely adopted due to its reliability, whereas Route C, though higher-yielding, requires expensive palladium catalysts .

Chemical Reactions Analysis

Types of Reactions

2-isobutyl-4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-isobutyl-4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-isobutyl-4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-isobutyl-4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone include other isoquinolinone derivatives and piperazine-containing molecules. Examples include:

  • 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol
  • 2-methoxyphenyl isocyanate

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over other molecules in terms of reactivity, stability, and specificity.

Q & A

Q. Q1. What are the recommended synthetic routes for 2-isobutyl-4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone, and how can reaction yields be optimized?

Methodological Answer: The synthesis involves sequential coupling of the isoquinolinone core with the piperazine-carbonyl and isobutyl moieties. A three-step approach is typical:

Core formation : Cyclization of a substituted benzamide precursor under acidic conditions (e.g., polyphosphoric acid) to form the 1(2H)-isoquinolinone scaffold .

Piperazine-carbonyl coupling : React the core with 4-(4-methoxyphenyl)piperazine-1-carbonyl chloride using a coupling agent like EDCI/HOBt in anhydrous DCM, monitored by TLC .

Isobutyl introduction : Alkylation at the 2-position using isobutyl bromide and a base (e.g., K₂CO₃) in DMF at 60°C .
Yield optimization : Use inert atmosphere (N₂/Ar), stoichiometric excess (1.2–1.5 eq) of reactive intermediates, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Typical yields range from 50–70% .

Q. Q2. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent integration (e.g., isobutyl CH₂ at δ ~2.1 ppm, piperazine N-CH₂ at δ ~3.2 ppm) and aromatic patterns (4-methoxyphenyl at δ ~6.8–7.3 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) .
  • X-ray crystallography (if crystalline): Resolve stereochemical ambiguities in the piperazine-carbonyl linkage .

Q. Q3. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (IC₅₀ determination) .
  • Enzyme inhibition : Test for kinase or protease inhibition (e.g., PARP-1) using fluorogenic substrates and recombinant proteins .
  • Receptor binding : Radioligand displacement assays (e.g., serotonin/dopamine receptors) due to the piperazine moiety’s affinity for GPCRs .

Advanced Research Questions

Q. Q4. How can computational modeling guide the optimization of this compound’s bioactivity?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to predict binding poses with target proteins (e.g., PARP-1 or 5-HT₂A). Focus on piperazine-carbonyl interactions with catalytic residues .
  • QSAR analysis : Train models on analogues (e.g., substituent effects of methoxy vs. chloro groups) to predict ADMET properties .
  • MD simulations : Assess stability of ligand-receptor complexes (50–100 ns trajectories) using GROMACS .

Q. Q5. How do structural modifications (e.g., methoxy→fluoro substitution) impact biological activity?

Methodological Answer:

  • SAR strategies :
    • Replace 4-methoxyphenyl with fluorophenyl to enhance metabolic stability and blood-brain barrier penetration .
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the piperazine ring to modulate receptor selectivity .
  • Synthetic validation : Compare IC₅₀ values in enzyme assays (e.g., fluoro-substituted analogues show 2–3x potency in PARP inhibition vs. methoxy ).

Q. Q6. How can contradictory data on synthetic yields or bioactivity be resolved?

Methodological Answer:

  • Reproducibility checks : Verify reaction conditions (e.g., anhydrous solvents, inert atmosphere) and purity of starting materials .
  • Meta-analysis : Compare literature data (e.g., 55–79% yields for piperazine-linked heterocycles ) and identify outliers via Grubbs’ test.
  • Orthogonal assays : Confirm bioactivity discrepancies using alternative methods (e.g., SPR vs. fluorescence polarization for binding affinity) .

Q. Q7. What strategies mitigate challenges in scaling up the synthesis?

Methodological Answer:

  • Process chemistry : Replace column chromatography with recrystallization (e.g., ethanol/water) for intermediate purification .
  • Flow chemistry : Automate the piperazine coupling step to improve reproducibility and throughput .
  • DoE optimization : Use Taguchi methods to identify critical parameters (e.g., temperature, catalyst loading) affecting yield .

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